



# Application Notes and Protocols for GMP Quality Control of Biologics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the essential quality control (QC) procedures required under Good Manufacturing Practice (GMP) for the manufacturing of biologics. The included protocols offer step-by-step methodologies for key analytical techniques used to ensure the safety, purity, potency, and identity of biologic drug products.

# **Introduction to Quality Control for Biologics**

Biologics, complex molecules produced from living organisms, necessitate stringent quality control throughout the manufacturing process to ensure patient safety and product efficacy.[1] Unlike small-molecule drugs, the inherent variability of biological systems introduces unique challenges in maintaining consistency from batch to batch.[1] A robust QC strategy, compliant with GMP guidelines, is therefore a critical component of any biologics manufacturing process. This involves a multi-faceted approach encompassing the rigorous testing of raw materials, continuous monitoring of in-process parameters, comprehensive characterization of the final product, and ongoing stability studies.

# **Raw Material Quality Control**

The quality of the final biologic product is intrinsically linked to the quality of the raw materials used in its production.[2][3][4] Therefore, a comprehensive QC program for all incoming materials is the first line of defense in ensuring product safety and consistency.



A typical workflow for raw material QC under GMP is outlined below:



Click to download full resolution via product page

Figure 1: Workflow for Raw Material Quality Control.

Table 1: Key Quality Control Tests for Raw Materials



| Raw Material Category               | Key QC Tests                                                                      | Typical Acceptance<br>Criteria                                                                                                                                                                               |
|-------------------------------------|-----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cell Culture Media &<br>Supplements | pH, Osmolality, Endotoxin,<br>Sterility, Mycoplasma,<br>Performance (Cell Growth) | pH: 7.0-7.4; Osmolality: 280-<br>320 mOsm/kg; Endotoxin: <<br>0.25 EU/mL; Sterility: No<br>microbial growth; Mycoplasma:<br>Not detected; Performance:<br>Supports target cell growth<br>rate and viability. |
| Process Buffers                     | pH, Conductivity, Appearance,<br>Endotoxin                                        | pH: ± 0.1 of target;<br>Conductivity: ± 5% of target;<br>Appearance: Clear, colorless<br>solution; Endotoxin: < 0.1<br>EU/mL.                                                                                |
| Chromatography Resins               | Appearance, Identity, Ligand<br>Density, Binding Capacity                         | Appearance: Uniform slurry; Identity: Confirmed by FTIR or other appropriate method; Ligand Density & Binding Capacity: Within manufacturer's specifications.                                                |
| Excipients                          | Identity, Purity, Moisture<br>Content, Endotoxin                                  | Identity: Confirmed by USP/EP monograph; Purity: ≥ 99.0%; Moisture Content: As per specification; Endotoxin: As per specification for the final product.                                                     |

# **In-Process Quality Control**

In-process controls (IPCs) are crucial for monitoring the consistency and quality of the product during its manufacture.[5] These tests provide an early indication of any process deviations, allowing for corrective actions to be taken before the final product is compromised.



The following diagram illustrates the key stages of a typical monoclonal antibody (mAb) production process and the associated in-process QC tests.



Click to download full resolution via product page

Figure 2: In-Process Quality Control Points in mAb Production.

Table 2: Common In-Process Control Tests and Acceptance Criteria



| Process Step                          | In-Process Control Test                       | Typical Acceptance<br>Criteria        |  |
|---------------------------------------|-----------------------------------------------|---------------------------------------|--|
| Cell Culture                          | Viable Cell Density & Viability               | Reportable values, trended over time. |  |
| Product Titer                         | ≥ Target concentration.                       |                                       |  |
| Capture Chromatography                | Product Purity (by SDS-PAGE or HPLC)          | ≥ 90% monomer.                        |  |
| Aggregate Content (by SEC-HPLC)       | ≤ 5% aggregates.                              |                                       |  |
| Polishing Steps                       | Host Cell Protein (HCP) Content (by ELISA)    | ≤ 100 ng/mg of product.               |  |
| Host Cell DNA (HCD) Content (by qPCR) | ≤ 10 ng/dose.                                 |                                       |  |
| Final Formulation                     | Product Concentration (by UV-<br>Vis or HPLC) | ± 10% of target concentration.        |  |
| рН                                    | ± 0.2 of target pH.                           |                                       |  |
| Osmolality                            | ± 30 mOsm/kg of target.                       |                                       |  |

# **Final Product Release Testing**

Before a batch of a biologic can be released for clinical use or commercial distribution, it must undergo a comprehensive battery of tests to ensure it meets all predefined specifications for safety, purity, potency, and identity.[5][6][7]

The logical flow of final product release testing is depicted in the following diagram:





Click to download full resolution via product page

Figure 3: Workflow for Final Product Release Testing.

Table 3: Key Final Product Release Tests and Acceptance Criteria



| Test Category                                     | Specific Test                                   | Typical Acceptance<br>Criteria                                                                            |  |
|---------------------------------------------------|-------------------------------------------------|-----------------------------------------------------------------------------------------------------------|--|
| Safety                                            | Sterility                                       | No microbial growth.                                                                                      |  |
| Mycoplasma                                        | Not detected.                                   |                                                                                                           |  |
| Endotoxin                                         | ≤ 5 EU/kg/hour for intravenous administration.  | _                                                                                                         |  |
| Adventitious Agents                               | No adventitious agents detected.                |                                                                                                           |  |
| Purity & Impurities                               | Purity (by SEC-HPLC)                            | ≥ 95% monomer.                                                                                            |  |
| Aggregates (by SEC-HPLC)                          | ≤ 5%.                                           | _                                                                                                         |  |
| Host Cell Proteins (by ELISA)                     | ≤ 100 ppm (ng/mg).                              |                                                                                                           |  |
| Host Cell DNA (by qPCR)                           | ≤ 100 ng/dose.                                  |                                                                                                           |  |
| Potency & Identity                                | Potency (Cell-based assay)                      | 80-125% of reference standard.                                                                            |  |
| Identity (e.g., Peptide<br>Mapping, Western Blot) | Conforms to reference standard.                 |                                                                                                           |  |
| General Properties                                | Appearance                                      | Clear to slightly opalescent, colorless to slightly yellow liquid, essentially free of visible particles. |  |
| рН                                                | Within specified range (e.g., 6.0-6.5).         |                                                                                                           |  |
| Osmolality                                        | Within specified range (e.g., 240-360 mOsm/kg). | _                                                                                                         |  |
| Protein Concentration                             | ± 10% of label claim.                           |                                                                                                           |  |

# **Stability Testing**



Stability testing is performed to establish the shelf-life of the drug product and to determine appropriate storage conditions.[5] Studies are conducted under various conditions (long-term, accelerated, and stress) to assess the stability of the biologic over time.

Table 4: Stability Testing Parameters and Conditions

| Storage Condition | Temperature | Humidity    | Testing Timepoints                   |
|-------------------|-------------|-------------|--------------------------------------|
| Long-term         | 5°C ± 3°C   | Ambient     | 0, 3, 6, 9, 12, 18, 24,<br>36 months |
| Accelerated       | 25°C ± 2°C  | 60% ± 5% RH | 0, 3, 6 months                       |
| Stress            | 40°C ± 2°C  | 75% ± 5% RH | 0, 1, 3, 6 months                    |

The same battery of release tests is typically performed at each stability timepoint to monitor for any changes in the product's quality attributes.

# Experimental Protocols Host Cell Protein (HCP) Quantification by ELISA

Principle: This enzyme-linked immunosorbent assay (ELISA) is a quantitative immunoassay for the detection of host cell proteins (HCPs) in biologics produced in a specific cell line (e.g., CHO, E. coli). The assay utilizes a sandwich ELISA format where polyclonal antibodies raised against a total HCP lysate are used for both capture and detection.

#### Materials:

- HCP ELISA Kit (containing pre-coated microplate, HCP standards, detection antibody, streptavidin-HRP, substrate, and stop solution)
- Test samples and controls
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Microplate reader capable of measuring absorbance at 450 nm



- Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit instructions. Dilute test samples to fall within the standard curve range.
- Binding: Add 100 μL of standards, controls, and samples to the appropriate wells of the precoated microplate. Incubate for 2 hours at room temperature with gentle shaking.
- Washing: Aspirate the contents of the wells and wash each well four times with 300 μL of wash buffer.
- Detection Antibody: Add 100 μL of the diluted detection antibody to each well. Incubate for 1 hour at room temperature with gentle shaking.
- Washing: Repeat the washing step as described in step 3.
- Streptavidin-HRP: Add 100 μL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
- Washing: Repeat the washing step as described in step 3.
- Substrate Development: Add 100  $\mu$ L of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
- Stopping the Reaction: Add 100  $\mu$ L of stop solution to each well. The color will change from blue to yellow.
- Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
- Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration versus the concentration. Use a four-parameter logistic (4-PL) curve fit. Determine the HCP concentration in the test samples by interpolating their mean absorbance values from the standard curve.

# Monoclonal Antibody Aggregation Analysis by SEC-HPLC



Principle: Size-exclusion high-performance liquid chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius.[8][9] Larger molecules, such as aggregates, elute earlier than smaller molecules, like the monomeric antibody. This method allows for the quantification of high molecular weight species (aggregates) and low molecular weight species (fragments).[8][9]

## Materials:

- HPLC system with a UV detector
- SEC column (e.g., TSKgel G3000SWxl)
- Mobile phase (e.g., 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8)
- mAb reference standard
- Test samples

- System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
- Standard and Sample Preparation: Prepare the mAb reference standard and test samples at a concentration of approximately 1 mg/mL in the mobile phase.
- Injection: Inject 20 μL of the reference standard and each test sample onto the column.
- Data Acquisition: Monitor the eluent at 280 nm for 30 minutes.
- Data Analysis:
  - Identify the peaks corresponding to the monomer, aggregates, and fragments based on their retention times relative to the reference standard.
  - Integrate the peak areas for all species.



Calculate the percentage of aggregates and fragments using the following formula: %
 Aggregate/Fragment = (Area of Aggregate/Fragment Peak / Total Area of All Peaks) x 100

## **Mycoplasma Detection by PCR**

Principle: This polymerase chain reaction (PCR) based assay detects the presence of mycoplasma DNA in cell culture samples.[10][11][12][13] The method utilizes primers that are specific to a highly conserved region of the mycoplasma genome, allowing for the amplification and subsequent detection of a wide range of mycoplasma species.

#### Materials:

- Mycoplasma PCR detection kit (containing primers, dNTPs, Taq polymerase, and positive control DNA)
- DNA extraction kit
- Test samples (cell culture supernatant)
- Negative control (nuclease-free water)
- Thermal cycler
- · Agarose gel electrophoresis system

- Sample Preparation: Extract DNA from 1 mL of cell culture supernatant using a suitable DNA extraction kit.
- PCR Reaction Setup: In a sterile PCR tube, prepare the reaction mixture according to the kit manufacturer's instructions. Typically, this will include the PCR master mix, primers, and 1-5 μL of the extracted DNA. Prepare a positive control using the provided mycoplasma DNA and a negative control using nuclease-free water.
- PCR Amplification: Place the PCR tubes in a thermal cycler and run the following program (cycling conditions may vary depending on the kit):



Initial denaturation: 95°C for 5 minutes

35 cycles of:

■ Denaturation: 95°C for 30 seconds

Annealing: 55°C for 30 seconds

Extension: 72°C for 1 minute

Final extension: 72°C for 5 minutes

- Gel Electrophoresis: Load the PCR products onto a 1.5% agarose gel. Run the gel at 100V for 30-45 minutes.
- Result Interpretation: Visualize the DNA bands under UV light.
  - Positive result: A band of the expected size for the mycoplasma amplicon is present in the test sample lane.
  - Negative result: No band of the expected size is present in the test sample lane.
  - The positive control should show a distinct band, and the negative control should be free of any bands.

## **CAR-T Cell Potency Assay (Cytotoxicity Assay)**

Principle: This cell-based assay measures the cytotoxic potential of Chimeric Antigen Receptor (CAR)-T cells against target tumor cells expressing the specific antigen.[14][15][16][17] The killing of target cells is often quantified by measuring the release of an intracellular enzyme (e.g., lactate dehydrogenase, LDH) or by flow cytometry-based methods.[15]

### Materials:

- CAR-T cells (effector cells)
- Target tumor cells (e.g., CD19-expressing cell line for anti-CD19 CAR-T cells)
- Cell culture medium



- 96-well cell culture plate
- Cytotoxicity detection kit (e.g., LDH release assay kit)
- Plate reader

- Cell Preparation: Harvest and count both CAR-T cells and target cells. Adjust the cell concentrations to the desired effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
- Plate Seeding: Seed the target cells into a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well.
- Co-culture: Add the CAR-T cells to the wells containing the target cells at the various E:T ratios. Include control wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release).
- Incubation: Incubate the plate for 4-18 hours at 37°C in a CO2 incubator.
- LDH Measurement (Example):
  - Centrifuge the plate to pellet the cells.
  - Carefully transfer 50 μL of the supernatant from each well to a new 96-well plate.
  - Add 50 μL of the LDH assay reaction mixture to each well.
  - Incubate for 30 minutes at room temperature, protected from light.
  - Add 50 μL of the stop solution.
  - Measure the absorbance at 490 nm using a plate reader.
- Data Analysis:
  - Calculate the percentage of specific lysis using the following formula: % Specific Lysis =
     [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous
     Release)] x 100



 The potency of the CAR-T cell product is determined by its ability to induce specific lysis of the target cells.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Improving Adventitious Agent Testing in Biologics Manufacturing Behind the Bench [thermofisher.com]
- 2. bioprocessingjournal.com [bioprocessingjournal.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. goprolytix.com [goprolytix.com]
- 6. Biologics and Biosimilar GMP Release Testing [intertek.com]
- 7. GMP Biopharmaceutical Release Testing Service Creative Proteomics [creative-proteomics.com]
- 8. biomanufacturing.org [biomanufacturing.org]
- 9. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 10. youtube.com [youtube.com]
- 11. google.com [google.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Frontiers | Potency assays and biomarkers for cell-based advanced therapy medicinal products [frontiersin.org]
- 15. usp.org [usp.org]
- 16. Potency assays and biomarkers for cell-based advanced therapy medicinal products -PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaron.com [pharmaron.com]



 To cite this document: BenchChem. [Application Notes and Protocols for GMP Quality Control of Biologics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b573714#quality-control-procedures-under-gmp-for-biologics]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com